

diketene CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diketene*

Cat. No.: *B1670635*

[Get Quote](#)

An In-depth Technical Guide to Diketene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **diketene**, a versatile and highly reactive organic compound. It covers its fundamental chemical identity, physical and chemical properties, detailed experimental protocols for its key reactions, and illustrates important synthetic pathways.

Chemical Identity and Nomenclature

Diketene is an organic compound formed from the dimerization of ketene. It is a prominent member of the oxetane family and serves as a crucial reagent in organic synthesis.

- CAS Number: 674-82-8[1][2][3]
- IUPAC Nomenclature: 4-Methylideneoxetan-2-one[1][4]

Physicochemical Properties

Diketene is a colorless to light-yellowish liquid with a pungent odor.[2][5][6][7] The following tables summarize its key physical and thermodynamic properties.

Table 1: Physical Properties of **Diketene**

Property	Value
Molecular Formula	C ₄ H ₄ O ₂ [1] [3] [6]
Molecular Weight	84.07 g/mol [3] [8]
Appearance	Colorless to light-yellow liquid [2] [5] [6] [7]
Odor	Pungent [1]
Density	1.09 g/mL at 25 °C [8]
Melting Point	-7.5 °C [5] [9]
Boiling Point	127.4 °C [6] [7]
Flash Point	34 °C (93 °F) [4] [5]
Refractive Index	n _{20/D} 1.439 [8] [9]
Vapor Pressure	7.9 mmHg at 20 °C [8] [9]
Vapor Density	2.9 (vs air) [8] [9]

Table 2: Solubility of **Diketene**

Solvent	Solubility
Water	Very slightly soluble; decomposes slowly [1] [2] [3]
Organic Solvents	Miscible with most organic solvents, including acetone, ethyl acetate, diethyl ether, and toluene [1] [2]
Aliphatic Hydrocarbons	Slightly soluble (e.g., ~12.5 wt% in hexane at 23 °C) [1] [2] [3]

Table 3: Thermodynamic Properties of **Diketene**

Property	Value
Heat of Vaporization	39.8 kJ/mol
Standard Enthalpy of Formation (liquid)	-384.9 kJ/mol
Standard Gibbs Free Energy of Formation (liquid)	-288.7 kJ/mol

Spectroscopic Data

The structural elucidation of **diketene** is supported by various spectroscopic techniques.

- ¹H NMR Spectroscopy: The proton NMR spectrum of **diketene** in its liquid state confirms the 3-buteno-β-lactone structure.[10]
- Infrared (IR) Spectroscopy: The IR spectra of gaseous and liquid **diketene** have been extensively studied, providing insights into its vibrational modes.[11]
- Mass Spectrometry: Mass spectral data for **diketene** is available in public databases such as the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Diketene is a key starting material for the synthesis of a wide range of compounds. Below are detailed experimental protocols for some of its most important reactions.

Synthesis of Acetoacetanilide

Acetoacetanilides are important intermediates in the production of pigments and pharmaceuticals.[12]

Protocol:

- In a 500-mL three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 46 g (0.5 mole) of dry aniline in 125 mL of pure, dry benzene.

- Initiate stirring and add a solution of 42 g (0.5 mole) of **diketene** in 75 mL of pure, dry benzene dropwise over a period of 30 minutes.
- After the addition is complete, heat the reaction mixture to reflux on a steam bath for 1 hour.
- Allow the mixture to cool to room temperature, which should result in the precipitation of acetoacetanilide.
- Collect the solid product by filtration, wash with a small amount of cold benzene, and air-dry.
- The expected yield of acetoacetanilide is 79-82 g (90-93%). The product can be further purified by recrystallization from benzene or water.[\[13\]](#)

Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

Pyrazolones are a class of compounds with applications as dyes and pharmaceuticals.[\[12\]](#)

Protocol:

- In a suitable reaction vessel, combine ethyl acetoacetate (0.98 mL, 7.68 mmol) and phenylhydrazine (0.72 mL, 7.29 mmol).
- Heat the mixture under reflux for 1 hour.
- Upon cooling, the product will crystallize.
- Filter the crude product and wash with a small amount of diethyl ether.
- Recrystallize the solid from aqueous ethanol to yield pure 3-methyl-1-phenyl-5-pyrazolone.

A more contemporary, solvent-free approach involves microwave irradiation of the neat reactants for a few minutes, which significantly reduces reaction time.[\[14\]](#)

Synthesis of Arylide Yellow Pigments

Arylide yellow pigments are produced through the azo coupling of a diazonium salt with an acetoacetanilide.[\[15\]](#)

Protocol:

Step 1: Preparation of the Acetoacetanilide Coupling Component

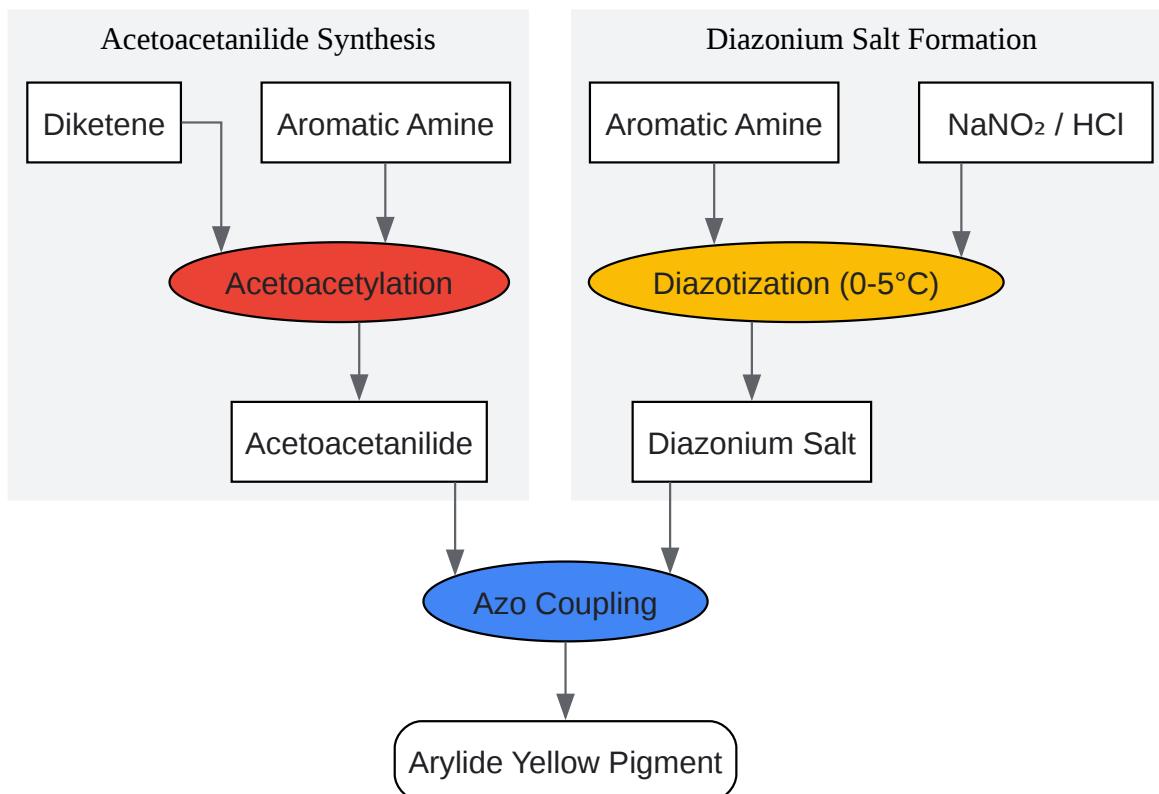
- Synthesize the desired acetoacetanilide by reacting **diketene** with the appropriate substituted aniline, following a procedure similar to the one described in section 4.1.

Step 2: Diazotization of an Aromatic Amine

- Dissolve the chosen aromatic amine (e.g., 2-nitro-4-chloroaniline for Pigment Yellow 3) in a mixture of hydrochloric acid and water.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

Step 3: Azo Coupling

- Dissolve the acetoacetanilide from Step 1 in an alkaline solution (e.g., aqueous sodium hydroxide).
- Slowly add the cold diazonium salt solution from Step 2 to the acetoacetanilide solution with vigorous stirring.
- Control the pH of the reaction mixture to ensure efficient coupling.
- The arylide yellow pigment will precipitate out of the solution.
- Filter the pigment, wash thoroughly with water to remove any soluble salts, and dry.[16]


Synthetic and Industrial Pathways

The following diagrams, generated using the DOT language, illustrate key workflows involving **diketene**.

[Click to download full resolution via product page](#)

Industrial Synthesis of Diketene

[Click to download full resolution via product page](#)

Synthesis of Arylide Yellow Pigment

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diketene | C₄H₄O₂ | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetyl ketene CAS#: 674-82-8 [m.chemicalbook.com]
- 3. Buy Diketene | 674-82-8 | >95% [smolecule.com]
- 4. DIKETENE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. echemi.com [echemi.com]
- 6. Diketene [ntacf.com.cn]
- 7. DIKETENE|CAS NO.:674-82-8--Jiangsu Tiancheng Biochemical Products Co., Ltd. [jstccchem.com]
- 8. Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Diketene - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scielo.br [scielo.br]
- 15. Arylide yellow - Wikipedia [en.wikipedia.org]
- 16. Arylide yellow - ColourLex [colourlex.com]
- To cite this document: BenchChem. [diketene CAS number and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1670635#diketene-cas-number-and-iupac-nomenclature\]](https://www.benchchem.com/product/b1670635#diketene-cas-number-and-iupac-nomenclature)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com